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Introduction
SRI 31215 TFA is a potent small molecule inhibitor targeting the activation of Hepatocyte

Growth Factor (HGF). It functions as a triplex inhibitor of the serine proteases matriptase,

hepsin, and HGF activator (HGFA), which are responsible for converting the inactive pro-HGF

into its active form.[1][2][3][4] By blocking this activation, SRI 31215 TFA effectively inhibits the

HGF/MET signaling pathway, which is a crucial driver of tumor cell proliferation, survival,

migration, and invasion in various cancers, including prostate cancer.[3][4] The DU145 human

prostate cancer cell line, which is known to be responsive to HGF, serves as an excellent in

vitro model to study the efficacy of HGF/MET pathway inhibitors.[5] These application notes

provide detailed protocols for evaluating the in vitro effects of SRI 31215 TFA on DU145 cells,

covering assays for cell viability, colony formation, migration, invasion, apoptosis, cell cycle,

and the analysis of epithelial-to-mesenchymal transition (EMT) markers.

Mechanism of Action: HGF Activation and Inhibition
by SRI 31215 TFA
Hepatocyte Growth Factor (HGF) is typically secreted as an inactive precursor, pro-HGF.[4] Its

activation is a critical regulatory step in the HGF/MET signaling cascade and is mediated by

serine proteases such as matriptase, hepsin, and HGFA.[2][4] Once activated, HGF binds to its

receptor, MET, a receptor tyrosine kinase, triggering a signaling cascade that promotes cancer
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progression. SRI 31215 TFA acts by mimicking the endogenous inhibitors of HGF activation,

HAI-1/2, thereby preventing the proteolytic processing of pro-HGF.[1][2] This leads to a

blockade of fibroblast-induced MET activation and subsequent downstream signaling, which

can inhibit tumor-promoting activities associated with cancer-associated fibroblasts.[1][3]
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Caption: Mechanism of action of SRI 31215 TFA.

Experimental Protocols
General Cell Culture and Maintenance of DU145 Cells
The DU145 human prostate carcinoma cell line is an adherent cell line with an epithelial

morphology.

Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal

Bovine Serum (FBS), 2 mM L-Glutamine, 1.5 g/L Sodium Bicarbonate, 1 mM Sodium

Pyruvate, and 0.1 mM Non-Essential Amino Acids.[1][6]

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[1]

Subculturing: Renew the growth medium 2 to 3 times per week. When cells reach 80-90%

confluency, rinse with a sterile phosphate-buffered saline (PBS), and detach using a 0.25%

(w/v) trypsin-0.53 mM EDTA solution.[6] Resuspend the cells in complete growth medium

and re-plate at a recommended split ratio of 1:4 to 1:6.[6]

Preparation of SRI 31215 TFA Stock Solution
SRI 31215 TFA is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated

stock solution.

Stock Solution: Prepare a 10 mM stock solution of SRI 31215 TFA in sterile DMSO. Aliquot

and store at -80°C to avoid repeated freeze-thaw cycles.

Working Solutions: For cell-based assays, dilute the stock solution in the complete growth

medium to the desired final concentrations. The final DMSO concentration in the culture

medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.[1] A vehicle control

(medium with 0.1% DMSO) should be included in all experiments.

Assay Protocols and Data Presentation
A. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
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Protocol:

Seed DU145 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL

of complete growth medium.

Incubate for 24 hours to allow for cell attachment.

Replace the medium with fresh medium containing various concentrations of SRI 31215 TFA
(e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (0.1% DMSO).

Incubate for 48 or 72 hours.

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C

until a purple formazan precipitate is visible.[7]

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the

formazan crystals.[8]

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

Treatment Concentration
(µM)

Absorbance (570 nm)
(Mean ± SD)

% Cell Viability

Vehicle Control (0.1% DMSO) 1.25 ± 0.08 100

SRI 31215 TFA (0.1) 1.22 ± 0.07 97.6

SRI 31215 TFA (1) 1.15 ± 0.09 92.0

SRI 31215 TFA (5) 0.98 ± 0.06 78.4

SRI 31215 TFA (10) 0.75 ± 0.05 60.0

SRI 31215 TFA (25) 0.51 ± 0.04 40.8

SRI 31215 TFA (50) 0.32 ± 0.03 25.6
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B. Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells.

Protocol:

Seed DU145 cells in 6-well plates at a low density (e.g., 500-1000 cells per well).[9]

Allow cells to attach for 24 hours.

Treat the cells with various concentrations of SRI 31215 TFA or a vehicle control.

Incubate for 10-14 days, replacing the medium with freshly prepared drug-containing

medium every 3 days.[9]

After the incubation period, wash the colonies with PBS, fix with methanol for 10 minutes,

and stain with 0.5% crystal violet solution for 15 minutes.

Gently wash the plates with water and allow them to air dry.

Count the number of colonies (a colony is defined as a cluster of ≥50 cells).

Data Presentation:

Treatment
Concentration (µM)

Number of
Colonies (Mean ±
SD)

Plating Efficiency
(%)

Survival Fraction
(%)

Vehicle Control (0.1%

DMSO)
185 ± 12 37.0 100

SRI 31215 TFA (1) 152 ± 10 30.4 82.2

SRI 31215 TFA (5) 98 ± 8 19.6 53.0

SRI 31215 TFA (10) 45 ± 5 9.0 24.3

C. Transwell Migration and Invasion Assays
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These assays evaluate the ability of cells to move towards a chemoattractant (migration) and to

move through an extracellular matrix (invasion).

Protocol:

For the invasion assay, coat the upper surface of Transwell inserts (8 µm pore size) with 50

µL of diluted Matrigel (1:9 ratio with serum-free medium) and incubate for at least 3 hours at

37°C to solidify.[10][11] For the migration assay, use uncoated inserts.[12]

Harvest DU145 cells and resuspend them in serum-free medium.

Seed 5 x 10⁴ cells in 200 µL of serum-free medium into the upper chamber of the Transwell

insert, including various concentrations of SRI 31215 TFA or a vehicle control.

Add 600 µL of complete medium containing 10% FBS (as a chemoattractant) to the lower

chamber.[11]

Incubate for 24 hours at 37°C.[10][12]

Remove the non-migrated/non-invaded cells from the upper surface of the insert with a

cotton swab.

Fix the cells on the lower surface of the membrane with 4% paraformaldehyde or methanol

for 10 minutes.[10][12]

Stain the cells with 0.1% crystal violet for 15 minutes.[10][12]

Wash the inserts with water and allow them to air dry.

Count the number of migrated/invaded cells in several random fields under a microscope.

Data Presentation:
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Assay
Treatment
Concentration (µM)

Number of
Migrated/Invaded
Cells per Field
(Mean ± SD)

% Inhibition

Migration
Vehicle Control (0.1%

DMSO)
210 ± 15 0

SRI 31215 TFA (5) 135 ± 11 35.7

SRI 31215 TFA (10) 78 ± 9 62.9

Invasion
Vehicle Control (0.1%

DMSO)
155 ± 12 0

SRI 31215 TFA (5) 88 ± 7 43.2

SRI 31215 TFA (10) 41 ± 6 73.5

D. Apoptosis Assay (Annexin V/Propidium Iodide
Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,

and necrotic cells.

Protocol:

Seed DU145 cells (1 x 10⁶ cells) in a T25 flask and incubate for 24 hours.[13]

Treat the cells with SRI 31215 TFA (e.g., 10 µM, 25 µM) or a vehicle control for 48 hours.

Harvest both adherent and floating cells and wash them twice with cold PBS.[13]

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[14]

To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of

Propidium Iodide (PI) staining solution.[14]

Incubate for 15-20 minutes at room temperature in the dark.[14]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4943750/
https://www.benchchem.com/product/b610992?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4943750/
https://www.bio-techne.com/resources/protocols-troubleshooting/apoptosis-flow-annexin-v-protocol
https://www.bio-techne.com/resources/protocols-troubleshooting/apoptosis-flow-annexin-v-protocol
https://www.bio-techne.com/resources/protocols-troubleshooting/apoptosis-flow-annexin-v-protocol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610992?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add 400 µL of 1X Binding Buffer to each tube.[14]

Analyze the samples by flow cytometry within one hour.

Data Presentation:

Treatment
Concentration (µM)

% Viable Cells
(Annexin V-/PI-)

% Early Apoptotic
Cells (Annexin
V+/PI-)

% Late
Apoptotic/Necrotic
Cells (Annexin
V+/PI+)

Vehicle Control (0.1%

DMSO)
95.2 ± 2.1 2.5 ± 0.5 2.3 ± 0.4

SRI 31215 TFA (10) 78.5 ± 3.5 15.8 ± 1.8 5.7 ± 0.9

SRI 31215 TFA (25) 55.1 ± 4.2 32.4 ± 2.5 12.5 ± 1.7

E. Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S,

G2/M).

Protocol:

Seed DU145 cells and treat with SRI 31215 TFA as described for the apoptosis assay.

Harvest the cells and wash with PBS.

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[15]

Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).[15]

Wash the cells with PBS to remove the ethanol.

Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and

RNase A (100 µg/mL) in PBS.[15]

Incubate for 30 minutes at room temperature in the dark.
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Analyze the samples by flow cytometry.

Data Presentation:

Treatment
Concentration (µM)

% Cells in G0/G1
Phase

% Cells in S Phase
% Cells in G2/M
Phase

Vehicle Control (0.1%

DMSO)
58.3 ± 2.9 25.1 ± 1.8 16.6 ± 1.5

SRI 31215 TFA (10) 69.5 ± 3.4 18.2 ± 1.6 12.3 ± 1.3

SRI 31215 TFA (25) 75.1 ± 3.8 12.5 ± 1.4 12.4 ± 1.2

F. Western Blot Analysis of EMT Markers
This technique is used to detect changes in the expression of key proteins involved in the

epithelial-to-mesenchymal transition.

Protocol:

Seed DU145 cells in 6-well plates and grow to 70-80% confluency.

Treat the cells with SRI 31215 TFA (e.g., 10 µM) or a vehicle control for 48 hours.

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Determine the protein concentration of the lysates using a BCA assay.

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF

membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies against E-cadherin (epithelial marker),

Vimentin, and N-cadherin (mesenchymal markers) overnight at 4°C. Use an antibody against

GAPDH or β-actin as a loading control.
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Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation:

Treatment
E-cadherin
(Relative
Expression)

Vimentin (Relative
Expression)

N-cadherin
(Relative
Expression)

Vehicle Control (0.1%

DMSO)
1.00 1.00 1.00

SRI 31215 TFA (10

µM)
1.85 0.45 0.52

Experimental Workflow Visualization
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Caption: In vitro assay workflow for SRI 31215 TFA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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